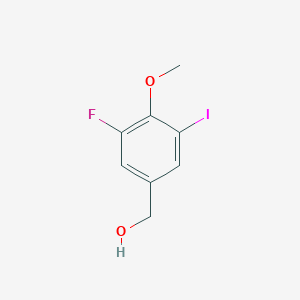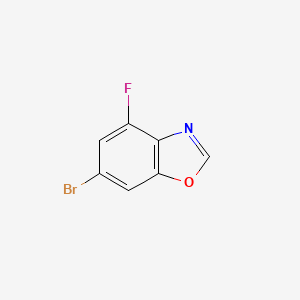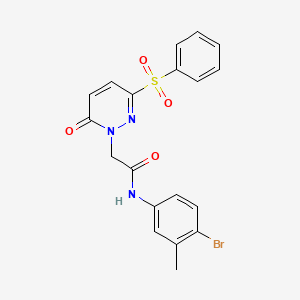
N-(3,4-difluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as DFP-10917, is a small molecule drug that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the proteasome, which is an important enzyme complex that plays a key role in the regulation of cellular processes such as cell cycle progression, DNA repair, and apoptosis.
Scientific Research Applications
1. Antagonist for Chemokine Receptors
N-(3,4-difluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide has been identified as a CXCR2 chemokine receptor antagonist. This compound is useful in the treatment of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) (Norman, 2013).
2. Antibiofilm Properties
Studies have demonstrated the interaction of similar compounds with bacterial cells in free and adherent states, showing significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These bacteria are known for their ability to grow in biofilms, indicating the potential of these derivatives for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
3. Aldose Reductase Inhibitors with Antioxidant Activity
Similar compounds have been synthesized and tested for their potential in treating long-term diabetic complications. Most of the compounds showed aldose reductase inhibitory activity, with some exhibiting potent antioxidant potential in both homogeneous and heterogeneous systems (Alexiou & Demopoulos, 2010).
4. Potential Antidepressant and Nootropic Agents
N-(3,4-difluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide derivatives have been synthesized and investigated for their antidepressant activity. Compounds with specific substitutions on the aryl ring exhibited high antidepressant activity. Additionally, these compounds showed nootropic activity in mice, suggesting their potential as central nervous system (CNS) active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
5. Novel Insecticidal Activity
Structurally related compounds, such as Flubendiamide, have shown extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. The unique chemical structure of these compounds indicates a novel mode of action, distinguishing them from commercial insecticides (Tohnishi et al., 2005).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O3S/c1-19(17,18)15-5-7(6-15)11(16)14-8-2-3-9(12)10(13)4-8/h2-4,7H,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMLXZCCPCQWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)
![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)
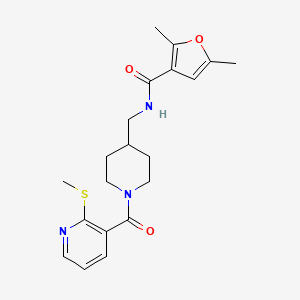
![{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B2963836.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2963837.png)
![10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2963838.png)
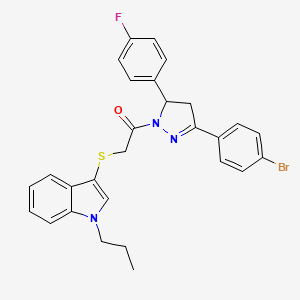
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2963841.png)
